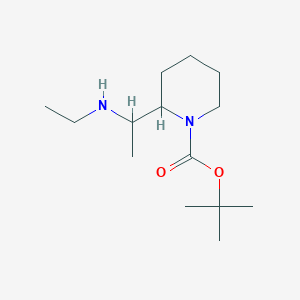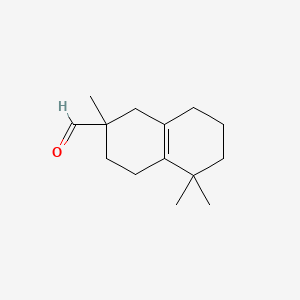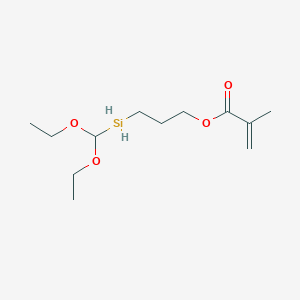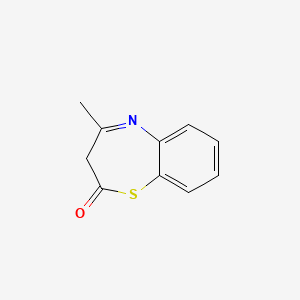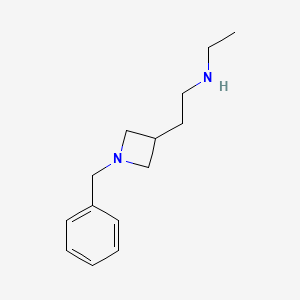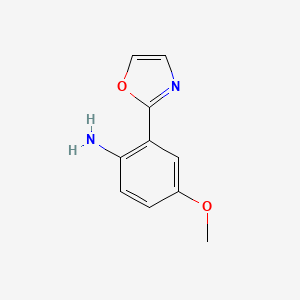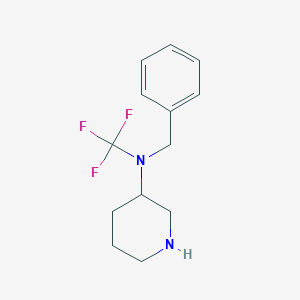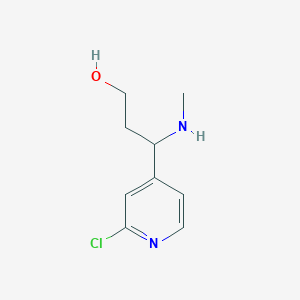![molecular formula C10H6N2O2S B13945700 2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
2-Cyanobenzo[d]thiazol-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanobenzo[d]thiazol-6-yl acetate is a heterocyclic compound that features a benzothiazole core with a cyano group at the 2-position and an acetate group at the 6-position. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobenzo[d]thiazol-6-yl acetate typically involves the condensation of 2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanobenzo[d]thiazol-6-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
2-Cyanobenzo[d]thiazol-6-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyanobenzo[d]thiazol-6-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
2-Aminobenzothiazole: A precursor in the synthesis of 2-Cyanobenzo[d]thiazol-6-yl acetate.
Benzothiazole: The parent compound with a wide range of biological activities.
2-Methylbenzothiazole: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and acetate groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H6N2O2S |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
(2-cyano-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C10H6N2O2S/c1-6(13)14-7-2-3-8-9(4-7)15-10(5-11)12-8/h2-4H,1H3 |
Clé InChI |
RRVAKBQPPFCPKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)N=C(S2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



